Cas no 1250840-73-3 (8-Fluoro-2,3-dimethylquinolin-4-amine)

8-Fluoro-2,3-dimethylquinolin-4-amine is a fluorinated quinoline derivative with a molecular formula of C₁₁H₁₃FN₂. This compound features a quinoline core substituted with fluorine at the 8-position and methyl groups at the 2- and 3-positions, along with an amine functional group at the 4-position. Its structural modifications enhance its potential utility in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules. The fluorine substitution may improve metabolic stability and binding affinity in target interactions. The compound’s well-defined structure and purity make it suitable for applications in medicinal chemistry, including the development of novel therapeutic agents. Proper handling and storage are recommended to maintain stability.
8-Fluoro-2,3-dimethylquinolin-4-amine structure
1250840-73-3 structure
Product Name:8-Fluoro-2,3-dimethylquinolin-4-amine
CAS No:1250840-73-3
MF:C11H11FN2
MW:190.216845750809
CID:5759855
PubChem ID:62203749
Update Time:2025-05-20

8-Fluoro-2,3-dimethylquinolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • SB67966
    • AKOS011485118
    • 8-fluoro-2,3-dimethylquinolin-4-amine
    • 1250840-73-3
    • 8-Fluoro-2,3-dimethyl-quinolin-4-ylamine
    • 4-Quinolinamine, 8-fluoro-2,3-dimethyl-
    • 8-Fluoro-2,3-dimethylquinolin-4-amine
    • Inchi: 1S/C11H11FN2/c1-6-7(2)14-11-8(10(6)13)4-3-5-9(11)12/h3-5H,1-2H3,(H2,13,14)
    • InChI Key: BGSQWCOJAHRIDA-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2C1=NC(C)=C(C)C=2N

Computed Properties

  • Exact Mass: 190.091
  • Monoisotopic Mass: 190.091
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9A^2
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.220±0.06 g/cm3(Predicted)
  • Boiling Point: 347.4±37.0 °C(Predicted)
  • pka: 6.53±0.50(Predicted)

8-Fluoro-2,3-dimethylquinolin-4-amine Pricemore >>

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Additional information on 8-Fluoro-2,3-dimethylquinolin-4-amine

Introduction to 8-Fluoro-2,3-dimethylquinolin-4-amine (CAS No. 1250840-73-3)

8-Fluoro-2,3-dimethylquinolin-4-amine (CAS No. 1250840-73-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline class, which is known for its diverse biological activities and potential therapeutic applications. The introduction of a fluorine atom and methyl groups at specific positions on the quinoline ring imparts unique chemical and biological properties to this molecule, making it a subject of extensive study.

The chemical structure of 8-Fluoro-2,3-dimethylquinolin-4-amine is characterized by a quinoline core with a fluorine atom at the 8-position and methyl groups at the 2 and 3 positions. This specific arrangement of substituents influences the compound's electronic properties, solubility, and reactivity, which are crucial factors in its biological activity and potential drug development.

Recent research has highlighted the potential of 8-Fluoro-2,3-dimethylquinolin-4-amine in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects are attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.

In addition to its anti-inflammatory properties, 8-Fluoro-2,3-dimethylquinolin-4-amine has also demonstrated significant antitumor activity. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including those derived from breast cancer, lung cancer, and colon cancer. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical processes in cancer cell death.

The pharmacokinetic properties of 8-Fluoro-2,3-dimethylquinolin-4-amine have been extensively studied to understand its behavior in biological systems. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential for its potential use as an oral therapeutic agent. Furthermore, studies have demonstrated that it can cross the blood-brain barrier, making it a potential candidate for the treatment of central nervous system disorders.

The safety profile of 8-Fluoro-2,3-dimethylquinolin-4-amine is another important aspect that has been investigated. Toxicity studies have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.

In conclusion, 8-Fluoro-2,3-dimethylquinolin-4-amine (CAS No. 1250840-73-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.

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